molecular formula C10H10N2O4 B1313490 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- CAS No. 61948-70-7

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-

Cat. No.: B1313490
CAS No.: 61948-70-7
M. Wt: 222.2 g/mol
InChI Key: ZNCZFFBFTRODRN-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-, is a quinazoline-derived heterocyclic compound featuring a fused benzene and pyrimidine ring system with two ketone groups at positions 2 and 4, and methoxy (-OCH₃) substituents at positions 7 and 6. Quinazolinediones are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including antiviral and enzyme inhibitory effects . The 7,8-dimethoxy substitution pattern differentiates this compound from analogues with alternative substituent positions or functional groups, making its comparative analysis critical for understanding structure-activity relationships (SAR).

Preparation Methods

General Synthetic Approaches

The synthesis of 2,4(1H,3H)-quinazolinedione derivatives typically involves cyclization reactions starting from substituted anthranilic acid or benzoic acid derivatives. The 7,8-dimethoxy substitution pattern is introduced via appropriately substituted starting materials such as 2-amino-3,4-dimethoxybenzoic acid or related precursors.

Detailed Preparation Methods

Methyl Esterification and Cyclization Route

One classical method involves:

  • Step 1: Methyl esterification of 4,5-dimethoxy-2-nitrobenzoic acid to form the corresponding methyl ester.
  • Step 2: Reduction of the nitro group to an amine, yielding 4,5-dimethoxy-2-aminobenzoate.
  • Step 3: Solid-phase fusion reaction with urea to induce cyclization, forming the quinazoline-2,4-dione core.
  • Step 4: Final cyclization and purification to obtain 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, which is structurally analogous to the 7,8-dimethoxy derivative.

This method is noted for its stable intermediates and cost-effectiveness, making it suitable for industrial applications.

One-Pot Eco-Efficient Synthesis Using Anthranilic Acid Derivatives

A more recent and environmentally friendly approach involves:

  • Step 1: Coupling of 2-amino-3,4-dimethoxybenzoic acid (or similar anthranilic acid derivatives) with potassium cyanate (KOCN) in aqueous medium at room temperature to form a urea intermediate.
  • Step 2: Cyclization of the urea intermediate by addition of sodium hydroxide in the same reaction pot.
  • Step 3: Acidification of the reaction mixture to precipitate the quinazoline-2,4-dione derivative.
  • Step 4: Isolation by simple filtration, yielding highly pure product.

This method avoids high temperatures, expensive reagents, and transition metals, and can be scaled up efficiently.

Parameter Condition Yield (%) Notes
Solvent Water 25–85 °C High purity by filtration
Temperature Room temperature to 85 °C 90–95 Optimized for eco-efficiency
Reaction Time 6–12 hours One-pot synthesis
Base NaOH (varied equiv.) Cyclization step
Acidification HCl Precipitation of product

DMAP-Catalyzed One-Pot Synthesis

Another method employs 4-dimethylaminopyridine (DMAP) as a catalyst:

  • Step 1: Reaction of anthranilic acid derivatives with di-tert-butyl dicarbonate ((Boc)2O) in the presence of DMAP at room temperature or reflux.
  • Step 2: Formation of the quinazoline-2,4-dione scaffold via heterocyclization.
  • Step 3: Isolation of the product after reaction completion.

This metal-free catalytic method provides moderate to good yields and avoids harsh conditions.

Hydrazinolysis and Alkylation Routes for Derivative Synthesis

For derivatives related to 7,8-dimethoxyquinazoline-2,4-dione:

  • Starting from anthranilic acid derivatives, intermediates such as diacetohydrazides are prepared via hydrazinolysis.
  • Subsequent alkylation reactions with alkyl halides (e.g., benzyl chloride, methyl iodide) yield substituted quinazoline derivatives.
  • Structural confirmation is done by NMR and mass spectrometry.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Methyl Esterification + Fusion 4,5-dimethoxy-2-nitrobenzoic acid Urea, methyl esterification Fusion reaction, moderate T Moderate Stable intermediates, low cost Multi-step, requires fusion
One-Pot Eco-Efficient 2-amino-3,4-dimethoxybenzoic acid KOCN, NaOH, HCl Room temp to 85 °C, aqueous 90–95 Environmentally friendly, scalable Requires precise pH control
DMAP-Catalyzed One-Pot Anthranilic acid derivatives (Boc)2O, DMAP Room temp or reflux Moderate Metal-free, mild conditions Catalyst required, longer time
Hydrazinolysis + Alkylation Anthranilic acid derivatives Hydrazine, alkyl halides Reflux, organic solvents Good Versatile for derivatives Multi-step, uses hydrazine

Research Findings and Optimization

  • The eco-efficient one-pot method has been optimized to achieve near-quantitative yields by adjusting solvent, temperature, and base equivalents.
  • DMAP catalysis improves reaction rates and yields compared to uncatalyzed reactions but requires careful solvent choice.
  • Hydrazinolysis routes enable functionalization at the 3-position of the quinazoline ring, expanding the chemical diversity of derivatives.
  • Industrial scalability has been demonstrated for the one-pot aqueous method, highlighting its practical utility.

Chemical Reactions Analysis

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The methoxy groups at the 7th and 8th positions can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce quinazoline-2,4-diol derivatives.

Scientific Research Applications

Chemistry

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- serves as a critical building block for synthesizing more complex quinazoline derivatives. Its structure allows for various chemical transformations and the development of new synthetic methodologies. This compound is often utilized in:

  • Synthesis of Novel Derivatives : Researchers have synthesized a series of derivatives to explore their chemical properties and potential applications .

Biology

The compound has been extensively studied for its biological activities, which include:

  • Antimicrobial Properties : It exhibits activity against various bacterial strains. In studies, derivatives of this compound showed mild to moderate activity compared to standard antibiotics like ampicillin .
  • Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal pathogens.
  • Anticancer Potential : A significant focus has been on its anticancer properties. Studies involving synthesized derivatives have shown promising cytotoxic effects against human cancer cell lines .

Medicine

The therapeutic potential of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- is being explored in drug development:

  • Pharmaceutical Applications : Due to its ability to modulate specific biological pathways, it is considered a candidate for developing new anticancer agents and enzyme inhibitors.
  • Mechanism of Action : The compound interacts with various biological targets, leading to changes in cellular processes that can be exploited for therapeutic purposes.

Industry

In addition to its applications in medicine and biology, this compound is also utilized in industrial settings:

  • Specialty Chemicals and Materials : Its unique properties make it suitable for producing dyes, pigments, and other specialty chemicals.

Synthesis and Evaluation of Derivatives

A series of studies have focused on synthesizing derivatives of 2,4(1H,3H)-Quinazolinedione. For example:

  • A study published in Letters in Drug Design & Discovery evaluated synthesized derivatives for their anticancer activities against three human cancer cell lines. Compounds were characterized using UV, IR, NMR spectroscopy techniques .
  • Another research highlighted the synthesis of novel derivatives through reactions involving piperazine moieties which showed promising antimicrobial activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis .

Pharmacological Studies

Research has indicated that certain derivatives exhibit significant cytotoxic effects on cancer cells while maintaining lower toxicity on normal cells. This selectivity is crucial for developing effective anticancer therapies.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogues include:

Compound Name Substituents Core Structure Key Features
2,4(1H,3H)-Quinazolinedione None (unsubstituted) Quinazolinedione Baseline structure; limited bioactivity due to lack of functional groups .
7,8-Dimethoxy-2,4(1H,3H)-quinazolinedione 7-OCH₃, 8-OCH₃ Quinazolinedione Methoxy groups enhance electron density and potential receptor interactions.
6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione 6-OCH₃, 7-OCH₃ Quinazolinedione Positional isomer; altered electronic effects compared to 7,8-substitution .
1,3-Dimethyl-2,4(1H,3H)-quinazolinedione 1-CH₃, 3-CH₃ Quinazolinedione Methyl groups increase lipophilicity, potentially improving membrane permeability .
7,8-Dimethoxyquinazolin-4(3H)-one 7-OCH₃, 8-OCH₃ Quinazolinone (single ketone) Reduced oxidation state (one ketone); distinct reactivity and bioactivity .

Key Observations :

  • Substituent Position : The 7,8-dimethoxy substitution likely directs electrophilic reactions to the 5- and 6-positions of the benzene ring, whereas 6,7-dimethoxy analogues may favor reactivity at positions 5 and 8 .
  • Oxidation State: Quinazolinediones (two ketones) exhibit higher polarity and hydrogen-bonding capacity than quinazolinones (one ketone), impacting solubility and target binding .

Physicochemical Properties

  • Solubility : Methoxy groups enhance water solubility compared to methyl-substituted analogues (e.g., 1,3-dimethyl-2,4-quinazolinedione) .
  • Spectroscopic Data :
    • ¹H-NMR : Methoxy protons typically resonate at δ 3.8–4.0 ppm. For 6,7-dimethoxy-2,4-quinazolinedione, aromatic protons appear as complex multiplets (δ 7.5–8.3 ppm) .
    • Mass Spectrometry : Molecular ion peaks for dimethoxy derivatives are typically 18–30 amu higher than unsubstituted analogues due to methoxy groups.

Biological Activity

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- is a synthetic compound belonging to the quinazoline family. It has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent and antimicrobial compound. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinazoline ring system with methoxy groups at the 7 and 8 positions. Its molecular formula is C12H12N2O4C_{12}H_{12}N_2O_4, with a molecular weight of approximately 218.20 g/mol. The structural characteristics contribute to its biological activity, influencing interactions with biological targets.

Synthesis Methods

The synthesis of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- typically involves modification of precursor compounds derived from amino acids or benzoic acid derivatives. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors under specific conditions to form the quinazoline structure.
  • Esterification : Involving reactions with sulfuric acid and methanol to form key intermediates.
  • Hydrazinolysis : A step that often yields significant derivatives for further functionalization.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2,4(1H,3H)-Quinazolinedione derivatives against various cancer cell lines. The following table summarizes key findings from recent research:

CompoundCell LineIC50 (µM)Mechanism of Action
7HUH-72.5Inhibition of cell proliferation
7MCF-76.8Induction of apoptosis
7HCT-1164.9Disruption of cell cycle
15HUH-77.0Targeting specific signaling pathways
25MCF-713.1Modulation of gene expression

The compound's mechanism of action involves interference with cellular processes such as apoptosis induction and cell cycle disruption, which are critical for cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that it functions as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication.

The following table outlines the antimicrobial efficacy against selected strains:

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus1180
15Escherichia coli1075
14aCandida albicans1270

These results indicate moderate to significant antibacterial activity compared to standard drugs like ampicillin .

Case Studies

A notable study published in Letters in Drug Design & Discovery explored a series of quinazoline derivatives including the target compound. The researchers synthesized multiple derivatives and evaluated their cytotoxicity against a panel of human cancer cell lines using the Sulforhodamine B assay. The findings highlighted that specific substitutions at the quinazoline scaffold significantly enhanced anticancer activity .

Another study focused on the antimicrobial properties of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the quinazoline ring could optimize antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives or condensation of substituted urea with dimethoxy-substituted precursors. For example, reductive amination under inert atmospheres (e.g., nitrogen) using LiAlH4 or NaBH3CN can stabilize reactive intermediates . Yield optimization requires controlled pH adjustments (e.g., maintaining pH ~4 during reductions) and purification via column chromatography or recrystallization (e.g., methanol/ether systems for salt formation) .

Q. How can spectroscopic techniques confirm the structural integrity of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione?

  • Methodological Answer :

  • 1H-NMR : Methoxy groups (-OCH3) appear as singlets at δ ~3.8–4.0 ppm, while aromatic protons in the quinazoline core resonate between δ 6.8–8.2 ppm. Coupling patterns distinguish adjacent substituents .
  • 13C-NMR : Carbonyl carbons (C-2 and C-4) show signals near δ 160–170 ppm. Methoxy carbons appear at δ ~55–60 ppm .
  • MS : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula (C11H10N2O4, exact mass 234.06) .

Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design with this compound?

  • Methodological Answer :

  • logP : Calculated XlogP ~1.2 indicates moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, THF) for biological assays .
  • PSA : High topological polar surface area (~38.8 Ų) suggests limited blood-brain barrier permeability, guiding in vitro/in vivo study design .
  • Crystallinity : Recrystallization from ethanol/water mixtures improves purity for X-ray diffraction studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinazolinedione derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50 values in enzyme inhibition). Adjust for variables like solvent choice (DMSO vs. aqueous buffers) .
  • Structural Analogues : Test substituent effects (e.g., replacing methoxy with ethoxy groups) to isolate structure-activity relationships (SAR) .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of conflicting results, ensuring sample sizes meet power analysis requirements .

Q. What advanced computational strategies predict reactivity in novel quinazolinedione derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model electron density distributions, identifying nucleophilic/electrophilic sites .
  • MD Simulations : Simulate solvation effects in water or lipid bilayers to predict membrane permeability .
  • QSAR Models : Train regression models using descriptors like Hammett constants (σ) for methoxy groups to forecast biological activity .

Q. How can Design of Experiments (DOE) optimize multi-step syntheses involving sensitive functional groups?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to prioritize critical variables (e.g., temperature, catalyst loading) .
  • Response Surface Methodology (RSM) : Central Composite Designs (CCD) model non-linear relationships between reaction time and yield .
  • Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent excess) to validate protocol stability .

Q. Data Presentation Guidelines

  • Tables : Include standardized data (e.g., melting points, NMR shifts) with error margins (e.g., ±0.1°C for mp).
  • Figures : Use high-resolution chromatograms or crystal structures (CCDC codes) for reproducibility .
  • Nomenclature : Follow IUPAC rules; bold numerical identifiers (e.g., 1 ) for repeated compound names .

Properties

IUPAC Name

7,8-dimethoxy-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCZFFBFTRODRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00488304
Record name 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61948-70-7
Record name 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic acid (177.4 ml., 3.1 moles) was added to a vigorously stirred suspension of 3,4-dimethoxyanthranilic acid (436.5 g., 2.21 moles) in 10 liters of water. Then 2.24 liters of 20% potassium cyanate (5.53 moles) solution was gradually added and the mixture was stirred for one hour at 40° C. After cooling the reaction mixture to 20° C., 3.54 kg. sodium hydroxide pellets were added maintaining the temperature below 40° C. The reaction mixture was heated to 90° C. for 45 minutes and then slowly cooled in an ice bath. The sodium salt of the product was filtered, resuspended in 6 liters of water, acidified with concentrated hydrochloric acid (370 ml.), cooled and filtered to yield 404 grams (82%) of the product. Recrystallization from dimethylformamide gave colorless crystals, M.P. 314°-6° C.
Quantity
177.4 mL
Type
reactant
Reaction Step One
Quantity
436.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Name
potassium cyanate
Quantity
2.24 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

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